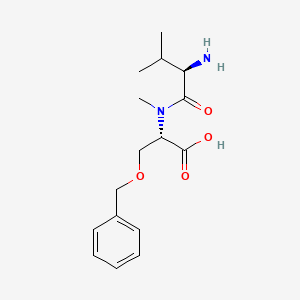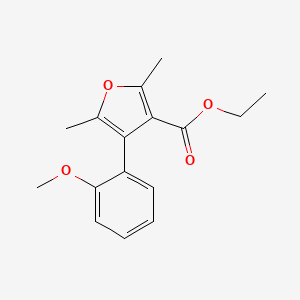![molecular formula C27H54O4Si B14190078 2-{3-[Dimethyl(octadecyl)silyl]propyl}butanedioic acid CAS No. 925454-31-5](/img/structure/B14190078.png)
2-{3-[Dimethyl(octadecyl)silyl]propyl}butanedioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{3-[Dimethyl(octadecyl)silyl]propyl}butanedioic acid is a complex organic compound that features a silyl group attached to a long alkyl chain. This compound is notable for its unique structure, which combines both silicon and carbon-based chemistry, making it a subject of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[Dimethyl(octadecyl)silyl]propyl}butanedioic acid typically involves the reaction of octadecylsilane with a suitable butanedioic acid derivative. The process often requires the use of catalysts and specific reaction conditions to ensure the correct attachment of the silyl group to the propyl chain. Common reagents used in this synthesis include dimethylchlorosilane and octadecyltrichlorosilane .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions in controlled environments to ensure purity and yield. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
化学反应分析
Types of Reactions
2-{3-[Dimethyl(octadecyl)silyl]propyl}butanedioic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
科学研究应用
2-{3-[Dimethyl(octadecyl)silyl]propyl}butanedioic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential interactions with biological membranes due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems, particularly in targeting specific cells or tissues.
Industry: Utilized in the production of specialty polymers and as a surfactant in various formulations.
作用机制
The mechanism by which 2-{3-[Dimethyl(octadecyl)silyl]propyl}butanedioic acid exerts its effects is primarily through its interaction with other molecules. The silyl group can form strong bonds with oxygen and nitrogen atoms, making it useful in forming stable complexes. The long alkyl chain allows for hydrophobic interactions, which can be crucial in biological systems .
相似化合物的比较
Similar Compounds
Dimethyloctadecylsilylpropylamine: Similar in structure but contains an amine group instead of a carboxylic acid.
Trimethyloctadecylsilane: Lacks the butanedioic acid moiety, making it less versatile in certain reactions.
Uniqueness
2-{3-[Dimethyl(octadecyl)silyl]propyl}butanedioic acid is unique due to its combination of a silyl group with a long alkyl chain and a butanedioic acid moiety. This structure allows it to participate in a wide range of chemical reactions and makes it useful in various applications, from organic synthesis to industrial formulations .
属性
CAS 编号 |
925454-31-5 |
|---|---|
分子式 |
C27H54O4Si |
分子量 |
470.8 g/mol |
IUPAC 名称 |
2-[3-[dimethyl(octadecyl)silyl]propyl]butanedioic acid |
InChI |
InChI=1S/C27H54O4Si/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-32(2,3)23-20-21-25(27(30)31)24-26(28)29/h25H,4-24H2,1-3H3,(H,28,29)(H,30,31) |
InChI 键 |
MLBRTLASGMODIX-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCC[Si](C)(C)CCCC(CC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-{(E)-[(Anthracen-2-yl)imino]methyl}thiophene-2-carbaldehyde](/img/structure/B14190009.png)

![4-[5-(Bromomethyl)-4,5-dihydro-1,2-oxazol-3-yl]benzoic acid](/img/structure/B14190017.png)


![2-[(2-Iodophenoxy)methyl]-2-[4-(trifluoromethyl)phenyl]-1,3-dioxolane](/img/structure/B14190025.png)








